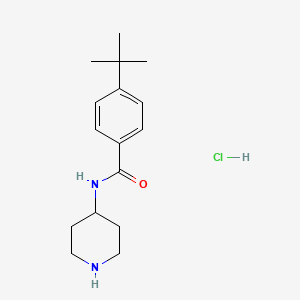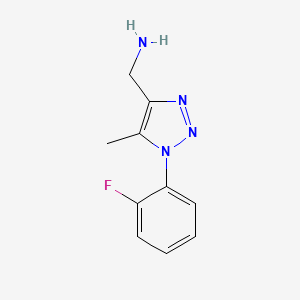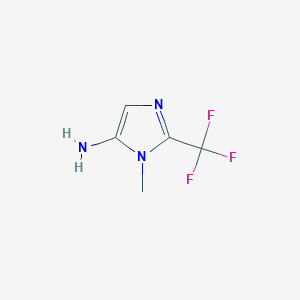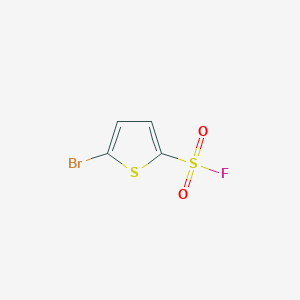
Fluoruro de 5-bromo-tiofeno-2-sulfonilo
Descripción general
Descripción
5-Bromothiophene-2-sulfonyl fluoride is an organosulfur compound with the molecular formula C4H3BrFO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used in various chemical reactions and applications.
Aplicaciones Científicas De Investigación
5-Bromothiophene-2-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: It is investigated for its potential use in drug discovery, particularly in targeting specific enzymes and proteins.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Target of Action
5-Bromothiophene-2-sulfonyl fluoride is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, and 5-Bromothiophene-2-sulfonyl fluoride serves as a key reagent . The primary targets of this compound are the organoboron reagents involved in the reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, a nucleophilic organic group is transferred from boron to palladium . 5-Bromothiophene-2-sulfonyl fluoride plays a crucial role in these processes .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a critical biochemical pathway in which 5-Bromothiophene-2-sulfonyl fluoride is involved . This reaction is widely applied in various fields due to its mild and functional group tolerant reaction conditions . The success of this reaction is largely attributed to the stability and environmental benignity of the organoboron reagents .
Result of Action
The primary result of the action of 5-Bromothiophene-2-sulfonyl fluoride is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a cornerstone in the field of organic chemistry, enabling the synthesis of a wide range of complex organic compounds .
Análisis Bioquímico
Biochemical Properties
5-Bromothiophene-2-sulfonyl fluoride plays a significant role in biochemical reactions, particularly as an inhibitor of quorum sensing in Vibrio species . It interacts with enzymes, proteins, and other biomolecules, such as LuxR homologues in Vibrio species, which are master transcriptional regulators for quorum sensing . The compound binds tightly to a putative ligand-binding pocket in SmcR, the LuxR homologue in Vibrio vulnificus, altering its transcription regulatory activity .
Cellular Effects
5-Bromothiophene-2-sulfonyl fluoride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to attenuate quorum sensing-regulated phenotypes in Vibrio species, including virulence, motility/chemotaxis, and biofilm dynamics . These effects are mediated through the disruption of SmcR function, leading to changes in the expression of genes required for these cellular processes .
Molecular Mechanism
The molecular mechanism of 5-Bromothiophene-2-sulfonyl fluoride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ligand-binding pocket of SmcR, a LuxR homologue, altering the protein’s flexibility and transcription regulatory activity . This binding results in the dysfunction of SmcR, affecting the expression of the SmcR regulon required for virulence, motility/chemotaxis, and biofilm dynamics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromothiophene-2-sulfonyl fluoride change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 5-Bromothiophene-2-sulfonyl fluoride remains stable under specific storage conditions (2~8°C) and maintains its purity at 95% . Detailed information on its long-term effects in in vitro or in vivo studies is limited.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Bromothiophene-2-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 5-bromothiophene with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods
Industrial production of 5-bromothiophene-2-sulfonyl fluoride often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromothiophene-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, sulfonamides, and sulfonates. These products have applications in pharmaceuticals, agrochemicals, and materials science .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromothiophene-2-sulfonamide
- 5-Bromothiophene-2-sulfonyl chloride
- 5-Bromothiophene-2-sulfonic acid
Uniqueness
Compared to its analogs, 5-bromothiophene-2-sulfonyl fluoride is unique due to its high reactivity and stability. The sulfonyl fluoride group provides a versatile functional handle for various chemical transformations, making it a valuable compound in synthetic chemistry .
Propiedades
IUPAC Name |
5-bromothiophene-2-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLKSNCDWSSCNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108158-00-5 | |
| Record name | 5-Bromothiophene-2-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



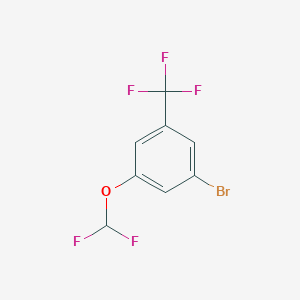
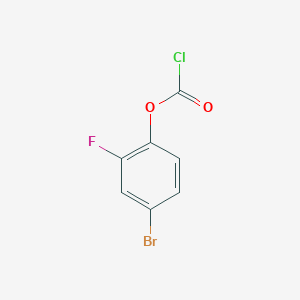

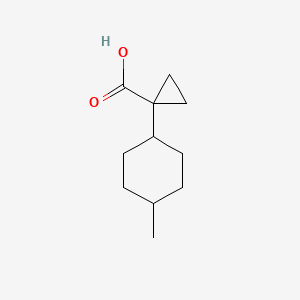
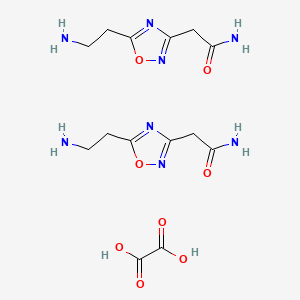
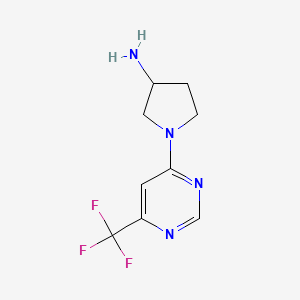
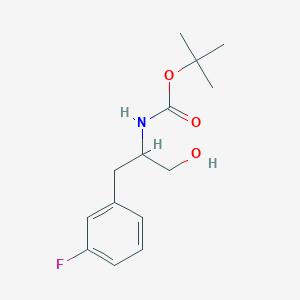
![tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate](/img/structure/B1446581.png)
![tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-5-carboxylate](/img/structure/B1446582.png)
